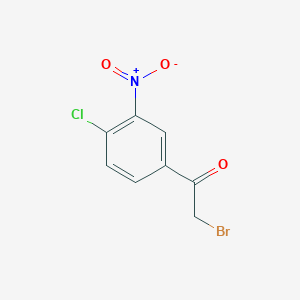








|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[Br-:14].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1>C1COCC1>[Br:14][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=1)=[O:10] |f:1.2.3.4.5.6|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
19.78 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a flask equipped with a magnetic stir bar and under an atmosphere of N2
|
|
Type
|
WAIT
|
|
Details
|
with monitoring every hour via LCMS
|
|
Type
|
FILTRATION
|
|
Details
|
After 3 hr the mixture was then filtered
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
resulting solids
|
|
Type
|
WASH
|
|
Details
|
washed with EtOAc
|
|
Type
|
CONCENTRATION
|
|
Details
|
The organic solution was then concentrated
|
|
Type
|
ADDITION
|
|
Details
|
H2O and 10% aq. NaHCO3 added
|
|
Type
|
WASH
|
|
Details
|
washed with EtOAc (2×300 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were then washed with Brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue material was then subjected to purification via crystallization (
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved material in 100 mL EtOAc
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.81 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |